GSK3beta 抑制剂 XVIII

描述

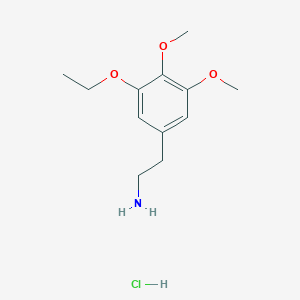

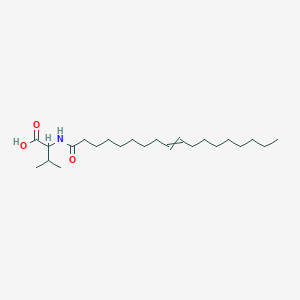

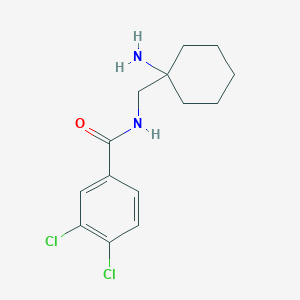

GSK3beta Inhibitor XVIII, also referenced under CAS 1139875-74-3, is a small molecule/inhibitor that controls the biological activity of GSK-3β . It is primarily used for Phosphorylation & Dephosphorylation applications . It is a cell-permeable thienylpyrimidine compound .

Molecular Structure Analysis

The molecular formula of GSK3beta Inhibitor XVIII is C20H20ClN5OS . The IUPAC name is [2-chloro-4-[(4-thiophen-2-ylpyrimidin-2-yl)amino]phenyl]-(4-methylpiperazin-1-yl)methanone . The exact mass is 413.1077091 g/mol .

Physical And Chemical Properties Analysis

The molecular weight of GSK3beta Inhibitor XVIII is 413.9 g/mol . It has a XLogP3-AA value of 3.4, indicating its lipophilicity . It has one hydrogen bond donor and six hydrogen bond acceptors . The topological polar surface area is 89.6 Ų .

科学研究应用

在细胞信号传导中的作用

GSK3beta(糖原合酶激酶-3beta)是细胞信号传导中的关键酶。它受磷酸化调节并控制各种代谢、信号传导和结构蛋白的功能。值得注意的是,它调节许多转录因子,如 AP-1、CREB、HSF-1、NFAT、Myc、β-catenin、C/EBP 和 NFkappaB。锂对它的抑制表明它在双相情感障碍和阿尔茨海默病中具有潜在的作用,在这些疾病中,它与产生斑块的淀粉样蛋白系统和微管结合蛋白 tau 相互作用,导致神经原纤维缠结 (Grimes 和 Jope,2001).

参与肿瘤发生和癌症化疗

GSK3beta 在细胞增殖、分化、运动和存活中至关重要。它的异常调节与包括非胰岛素依赖性糖尿病、心血管疾病、神经退行性疾病和双相情感障碍在内的各种病理有关。它在癌症中的作用很复杂,对某些肿瘤起“抑瘤”作用,但促进其他肿瘤的生长。它还介导癌症化疗中的药物敏感性/耐药性,使其成为治疗靶向中的一个重要因素 (Luo,2009).

在药物设计中分子识别的重要性

了解 GSK3beta 的动态特性对于基于结构的抑制剂设计至关重要,这可能有利于治疗糖尿病和阿尔茨海默病等疾病。药物设计中蛋白质可塑性的研究通过 ASP(活性位点加压)等方法得到例证,突出了在治疗干预中考虑 GSK3beta 灵活性质的重要性 (Mazanetz 等,2008).

糖尿病和神经退行性疾病的治疗潜力

由于 GSK3 抑制剂在调节一系列细胞功能中发挥作用,因此有望用于治疗糖尿病和神经退行性疾病。这些抑制剂的开发以 GSK3 的生物学及其在阿尔茨海默病等疾病中的作用为指导。挑战在于平衡 GSK3 在细胞过程中的不同作用,同时最大程度地减少潜在的副作用 (Cohen 和 Goedert,2004).

作用机制

Target of Action

The primary target of GSK3beta Inhibitor XVIII is Glycogen Synthase Kinase-3 (GSK-3) . GSK-3 is a highly conserved protein serine/threonine kinase that plays a central role in a wide variety of cellular processes concerned with coordinating catabolic and anabolic pathways . It exists as two isozymes that are encoded by two separate genes, GSK-3α and β .

Mode of Action

GSK3beta Inhibitor XVIII interacts with its target, GSK-3, by inhibiting its activity . GSK-3 targeted phosphorylation typically inhibits the activity of the substrate, leading to attenuation of the signaling pathway . Hence, active GSK-3 maintains cellular homeostasis, while its inhibition by GSK3beta Inhibitor XVIII stimulates biological responses .

Biochemical Pathways

GSK-3β is involved in multiple key cell-signaling pathways and has various phosphorylation targets . It was originally thought to regulate hepatic glycolysis by phosphorylating and inhibiting hepatic glycogen synthase . More studies have shown that gsk-3β plays important roles in the occurrence and development of human key diseases .

Result of Action

The inhibition of GSK-3 by GSK3beta Inhibitor XVIII has been implicated in psychiatric conditions, cognitive dysfunction, and neurodegeneration . Studies have shown that inhibiting GSK-3β can improve memory deficits and cognitive function . It is also thought to reduce acute myocardial infarction, suppress inflammation, protect the lung from acute injury, delay pulmonary fibrosis, and improve severe cardiac dysfunction .

属性

IUPAC Name |

[2-chloro-4-[(4-thiophen-2-ylpyrimidin-2-yl)amino]phenyl]-(4-methylpiperazin-1-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20ClN5OS/c1-25-8-10-26(11-9-25)19(27)15-5-4-14(13-16(15)21)23-20-22-7-6-17(24-20)18-3-2-12-28-18/h2-7,12-13H,8-11H2,1H3,(H,22,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLDIUVXCUVQLGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(=O)C2=C(C=C(C=C2)NC3=NC=CC(=N3)C4=CC=CS4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20ClN5OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

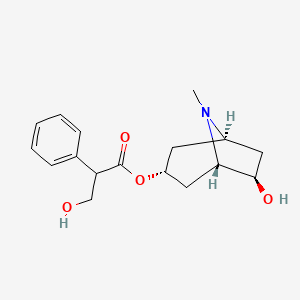

![ethyl 4-[(2S)-3-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-oxo-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propyl]imidazole-1-carboxylate](/img/structure/B593699.png)

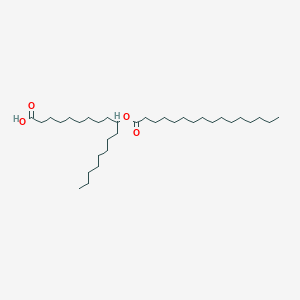

![Acetyloxymethyl 2-[N-[2-(acetyloxymethoxy)-2-oxoethyl]-2-[2-[2-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]phenoxy]ethoxy]-4-[(3',6'-diacetyloxy-2',7'-dichloro-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carbonyl)amino]anilino]acetate](/img/structure/B593704.png)